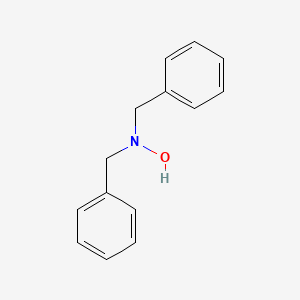

N,N-Dibenzylhydroxylamine

Description

The exact mass of the compound Dibenzylhydroxylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXELTROTKVKZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044702 | |

| Record name | N-Benzyl-N-hydroxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-07-8 | |

| Record name | Dibenzylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibenzylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-hydroxy-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-N-hydroxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibenzylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWX35J4X22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dibenzylhydroxylamine molecular weight and formula

An In-depth Technical Guide to N,N-Dibenzylhydroxylamine: Synthesis, Characterization, and Application as a Nitrone Precursor

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DBHA) is a crystalline solid organic compound that serves as a pivotal intermediate in modern synthetic chemistry. While it possesses inherent utility as a reducing agent and antioxidant, its primary value for researchers and drug development professionals lies in its role as a stable, readily accessible precursor to C-phenyl-N-benzyl nitrone. This nitrone is a versatile 1,3-dipole, enabling the construction of complex, five-membered isoxazolidine heterocycles through stereoselective [3+2] cycloaddition reactions. This guide provides a comprehensive overview of DBHA, detailing its fundamental properties, validated synthesis and characterization protocols, and its strategic application in synthetic workflows relevant to pharmaceutical development.

Core Physicochemical & Spectroscopic Data

This compound is a stable, white crystalline powder at room temperature. Its core properties are summarized below, providing essential data for laboratory use and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [3][4] |

| CAS Number | 621-07-8 | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 120-128 °C | [3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Dibenzylhydroxylamine, DBHA | [1] |

| Solubility | Soluble in solvents like DMSO, Methanol. | [5] |

Spectroscopic Characterization Profile

Confirming the identity and purity of synthesized or procured this compound is critical. The following table outlines the expected spectroscopic data based on literature.

| Technique | Solvent | Expected Chemical Shifts / Signals | Source(s) |

| ¹³C NMR | DMSO-d₆ | ~59.6 ppm (-CH₂-), ~126.7 ppm, ~128.1 ppm, ~128.8 ppm (aromatic CH), ~138.5 ppm (aromatic C-ipso) | [5] |

| ¹H NMR | CDCl₃ | ~3.8-4.0 ppm (s, 4H, -CH₂-), ~7.2-7.4 ppm (m, 10H, Ar-H), Hydroxyl proton (-OH) signal may be broad and variable. | [6] (by analogy) |

| FT-IR | KBr Pellet | Broad peak ~3200-3600 cm⁻¹ (O-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1450-1495 cm⁻¹ (Ar C=C stretch) | |

| Mass Spec (CI) | - | m/z [M+H]⁺: 214.12 | [6] (by analogy) |

Synthesis of this compound: A Validated Protocol

The most direct and common synthesis of DBHA involves the N-alkylation of hydroxylamine with benzyl chloride. The primary challenge in this synthesis is controlling the degree of alkylation; the reaction can yield N-benzylhydroxylamine (mono-substituted) as a significant byproduct.

Causality of Experimental Choice: To ensure the reaction favors the desired di-substituted product, this protocol utilizes a slight excess of the alkylating agent (benzyl chloride) relative to hydroxylamine hydrochloride and sufficient base to neutralize the HCl generated and deprotonate the hydroxylamine for subsequent alkylation.

Materials & Equipment

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Benzyl Chloride (BnCl)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Ethanol (70-95%)

-

Deionized Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

-

Reaction Setup : In a 500 mL round-bottom flask, combine hydroxylamine hydrochloride (0.20 mol) and sodium carbonate (0.40 mol). Add 200 mL of 70% ethanol to the flask.

-

Addition of Reagent : While stirring vigorously, add benzyl chloride (0.40 mol) to the suspension.

-

Reaction Execution : Heat the mixture to reflux using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of benzyl chloride.

-

Work-up & Isolation : After the reaction is complete, cool the mixture to room temperature. A precipitate will have formed. Filter the mixture through a Büchner funnel to remove inorganic salts (NaCl and excess Na₂CO₃).

-

Precipitation : Transfer the filtrate to a beaker and add ice-cold deionized water slowly while stirring until precipitation of the crude product is complete. The significant decrease in solvent polarity causes the organic product to crash out.

-

Purification : Collect the white solid by suction filtration. Wash the crude product with cold water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water or ethyl acetate, to yield pure this compound as a white crystalline solid.

-

Validation : Dry the purified product under vacuum. Confirm its identity and purity via melting point analysis and the spectroscopic methods outlined in Section 1.1. A sharp melting point close to the literature value (125-128 °C) and clean NMR spectra are indicators of high purity.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and validation of DBHA.

Core Reactivity and Application in Drug Development

The paramount application of this compound in drug discovery is its function as a stable precursor to C-phenyl-N-benzyl nitrone. This transformation unlocks powerful synthetic pathways for creating complex molecular architectures.

Key Transformation: Oxidation to a Nitrone

N,N-disubstituted hydroxylamines can be readily oxidized to nitrones under mild conditions.[7] This reaction is a two-electron oxidation process that converts the hydroxylamine into the corresponding nitrone, which is a valuable 1,3-dipolar species.[8]

Mechanism Insight: The oxidation involves the removal of two hydrogen atoms (one from the hydroxyl group and one from an α-carbon of a benzyl group) to form the C=N⁺-O⁻ functionality characteristic of a nitrone. Various oxidizing agents can be employed, including hydrogen peroxide (often with a catalyst), manganese dioxide, or mercuric oxide.[7][9]

Application: 1,3-Dipolar Cycloaddition

Once formed, the C-phenyl-N-benzyl nitrone is a key reactant in 1,3-dipolar cycloaddition reactions.[10] This is a concerted, pericyclic reaction classified under the Woodward-Hoffmann rules as a [π⁴s + π²s] cycloaddition.[11]

Strategic Importance: It allows for the reaction of the 4π-electron system of the nitrone with a 2π-electron system of a "dipolarophile" (typically an alkene or alkyne) to stereoselectively form a five-membered isoxazolidine ring.[12] These heterocyclic scaffolds are prevalent in biologically active natural products and are considered privileged structures in medicinal chemistry, providing a robust framework for developing novel therapeutics.[13]

Experimental Workflow: From DBHA to Heterocycle

The following outlines a general, self-validating workflow for using DBHA as a nitrone precursor in a cycloaddition reaction.

-

Oxidation Step : Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane). Add a chosen oxidant, such as activated manganese dioxide (MnO₂, ~5-10 equiv). Stir the reaction at room temperature.

-

In-situ Monitoring : The oxidation can be monitored by TLC. The starting hydroxylamine is relatively polar, while the resulting nitrone is less so. The reaction is complete upon full consumption of the starting material.

-

Cycloaddition Step : Once nitrone formation is confirmed, add the alkene dipolarophile (1.1-1.5 equiv) directly to the reaction mixture. The cycloaddition can be run at room temperature or with gentle heating, depending on the reactivity of the alkene.

-

Reaction Validation : Monitor the disappearance of the nitrone and the appearance of a new, more polar spot corresponding to the isoxazolidine product via TLC.

-

Purification & Characterization : Upon completion, filter off the oxidant, concentrate the filtrate, and purify the crude product using flash column chromatography. The structure of the final isoxazolidine adduct must be confirmed using 2D NMR techniques (COSY, HMBC, NOESY) to establish connectivity and stereochemistry, alongside HRMS to confirm the elemental composition.

Reaction Pathway Diagram

Caption: Key synthetic application of DBHA via nitrone formation.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as a hazardous substance with the following GHS classifications.[2]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3] For handling bulk powder, a dust mask (e.g., N95) is recommended.[3]

-

Storage : Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (0-8 °C).[14]

-

Spill & Disposal : In case of a spill, avoid generating dust. Scoop up the material and place it in a designated waste container. Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 2. Dibenzylhydroxylamine | C14H15NO | CID 69297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-二苄基羟胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chesci.com [chesci.com]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of N,N-Dibenzylhydroxylamine from Benzyl Chloride

Abstract

N,N-Dibenzylhydroxylamine (DBHA) is a versatile chemical compound with significant applications as an antioxidant, a reagent in organic synthesis, and a crucial intermediate in the development of pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of a reliable and commonly employed method for the synthesis of this compound, utilizing benzyl chloride and hydroxylamine hydrochloride as primary reagents. The document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters that influence reaction yield and product purity. Furthermore, it addresses common challenges, offers a troubleshooting guide, and outlines essential safety considerations. This whitepaper is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical manufacturing who require a comprehensive understanding of this synthetic transformation.

Introduction

This compound (CAS No: 621-07-8, Molecular Formula: C₁₄H₁₅NO) is a white to slightly yellow crystalline solid with a melting point in the range of 125-128 °C.[3][4] Its molecular structure, featuring a hydroxyl group attached to a nitrogen atom bearing two benzyl groups, imparts unique chemical properties that make it a valuable component in various applications. It serves as an effective antioxidant and anti-yellowing agent, preventing oxidative degradation in materials such as polymers and cosmetics.[1][5] In the realm of organic synthesis, DBHA is a precursor for generating N-benzyl-α-phenylnitrone via oxidation, a key component in 1,3-dipolar cycloaddition reactions for constructing complex nitrogen-containing heterocycles.[3]

While several synthetic routes to hydroxylamines exist, the direct benzylation of hydroxylamine using benzyl chloride represents a straightforward and accessible method.[6] The primary challenge in this synthesis is controlling the degree of alkylation. The reaction can yield the mono-substituted product, N-benzylhydroxylamine, as a significant byproduct.[7][8] This guide focuses on a protocol specifically optimized to favor the formation of the desired di-substituted product, this compound.

Reaction Mechanism and Stoichiometric Considerations

The synthesis of this compound from benzyl chloride and hydroxylamine proceeds via a sequential nucleophilic substitution (S_N2) mechanism. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride, with the chloride ion serving as the leaving group.

Step 1: Formation of N-Benzylhydroxylamine (Mono-substitution) Hydroxylamine (NH₂OH), typically generated in situ from its hydrochloride salt by a base, attacks the first molecule of benzyl chloride. This initial reaction forms the intermediate, N-benzylhydroxylamine.

Step 2: Formation of this compound (Di-substitution) The nitrogen atom of the newly formed N-benzylhydroxylamine is still nucleophilic and can react with a second molecule of benzyl chloride. This second alkylation step yields the final product, this compound.

A critical side reaction is the further alkylation of the product to form a quaternary ammonium salt, though this is less common under the described conditions. The primary challenge is the formation of N-benzylhydroxylamine as a byproduct.[8] To drive the reaction towards the di-substituted product, a molar excess of the alkylating agent, benzyl chloride, relative to hydroxylamine is employed. This ensures that the intermediate N-benzylhydroxylamine is more likely to react with the abundant benzyl chloride than the initial hydroxylamine nucleophile.[3]

Reaction Pathway Diagram

Caption: Mechanism for the synthesis of DBHA from benzyl chloride.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 14.0 g | 0.202 | |

| Benzyl Chloride | C₆H₅CH₂Cl | 126.58 | 50.0 g | 0.395 | Lachrymator, handle in a fume hood. |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 60.0 g | 0.566 | Acts as the base. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 200 mL | - | Solvent. |

| Deionized Water | H₂O | 18.02 | As needed | - | For solvent and work-up. |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Ice bath

Synthetic Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroxylamine hydrochloride (14.0 g, 0.202 mol), benzyl chloride (50.0 g, 0.395 mol), and 200 mL of 70% aqueous ethanol.

-

Base Addition: To the stirred mixture, add crystalline sodium carbonate (60.0 g, 0.566 mol). The addition of the base will cause some effervescence as it neutralizes the hydroxylamine hydrochloride and the HCl produced during the reaction.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.

-

Cooling and Filtration: After 2 hours, turn off the heat and allow the mixture to cool to room temperature. Filter the cooled mixture using a Buchner funnel to remove the inorganic solids (sodium chloride and excess sodium carbonate). Discard the solids.

-

Precipitation: Transfer the filtrate to a large beaker. While stirring, add ice-cold water to the filtrate until precipitation of the product begins.

-

Crystallization: Place the beaker in a freezing mixture or an ice bath to ensure complete precipitation of the this compound.

-

Isolation and Drying: Collect the white crystalline product by filtration. Wash the crystals with a small amount of cold water. Allow the product to air-dry or dry in a desiccator.

Expected Results

This procedure typically yields approximately 26 g of this compound, which corresponds to a yield of 61.5%.[3] The melting point of the purified product should be in the range of 123-128 °C.[3]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of DBHA.

Process Optimization and Troubleshooting

The success of this synthesis hinges on carefully controlling the reaction conditions to maximize the yield of the desired product while minimizing impurities.

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale / Impact on Outcome |

| Molar Ratio | ~2:1 (Benzyl Chloride : Hydroxylamine) | A molar excess of benzyl chloride favors the di-alkylation reaction, pushing the equilibrium towards the formation of this compound and suppressing the mono-substituted byproduct.[3][8] |

| Base | Sodium Carbonate | A moderately strong, inexpensive base sufficient to neutralize the HCl byproduct and free the hydroxylamine nucleophile. Stronger bases could promote side reactions. |

| Solvent | 70% Aqueous Ethanol | Provides good solubility for both the organic (benzyl chloride) and inorganic (hydroxylamine hydrochloride, sodium carbonate) reactants. The water content aids in dissolving the salts. |

| Temperature | Reflux (~80-90 °C) | Provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate. Higher temperatures risk the decomposition of hydroxylamine.[7] |

| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion under reflux conditions. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Incorrect stoichiometry. | - Ensure the reaction is refluxed for the full 2 hours. - Ensure thorough cooling/precipitation before filtration. - Verify the molar ratio of benzyl chloride to hydroxylamine is approximately 2:1. |

| Product is Oily or Impure | - Presence of N-benzylhydroxylamine byproduct. - Residual unreacted benzyl chloride. | - The primary impurity is often the mono-substituted product. Recrystallization from a suitable solvent like ethyl acetate or ethanol can effectively purify the final product.[7] - Ensure the initial precipitation and washing steps are performed correctly. |

| Reaction Fails to Start | - Inactive reagents. - Insufficient heating. | - Check the purity and age of the benzyl chloride. - Ensure the heating mantle is functioning and the mixture reaches a steady reflux. |

Safety Considerations

-

Benzyl Chloride: Benzyl chloride is a lachrymator (tear-inducing) and a skin and respiratory tract irritant. It is also a suspected carcinogen. All manipulations involving benzyl chloride must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Hydroxylamine: Hydroxylamine and its salts can be unstable and may decompose explosively, especially at elevated temperatures in bulk.[7] While the described procedure is generally safe for laboratory scale, high concentrations and temperatures should be avoided. Continuous-flow reactors are often considered for industrial-scale synthesis to mitigate this risk by minimizing the reaction volume at any given time.[8][9]

-

General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and direct contact with all chemicals.

Conclusion

The synthesis of this compound from benzyl chloride and hydroxylamine hydrochloride is a robust and accessible method for producing this valuable chemical. By carefully controlling the stoichiometry and reaction conditions, particularly by using a molar excess of benzyl chloride, the formation of the di-substituted product can be effectively favored. The procedure involves a straightforward reflux followed by precipitation and filtration, yielding a product of good purity. Understanding the underlying mechanism, key parameters, and potential safety hazards is paramount for a successful and safe synthesis. This guide provides the necessary technical foundation for researchers and scientists to confidently perform and optimize this important chemical transformation.

References

- 1. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 621-07-8 [chemicalbook.com]

- 4. This compound CAS#: 621-07-8 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Postulated Mechanisms of Action of N,N-Dibenzylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzylhydroxylamine (DBHA) is a synthetic compound with known applications as an antioxidant and a reagent in organic synthesis.[1] While its utility in industrial settings is established, its specific mechanisms of action within biological systems are not extensively documented in publicly available research. This technical guide provides a comprehensive overview of the postulated mechanisms of action of DBHA, drawing upon the known reactivity of hydroxylamines and the established pharmacology of related compounds. We will explore two primary putative pathways: its role as a free radical scavenger and its potential as an inhibitor of nitric oxide synthase (NOS). This document is intended to serve as a foundational resource for researchers investigating the biological effects of DBHA, offering theoretical frameworks and detailed experimental protocols to test these hypotheses.

Introduction to this compound (DBHA)

This compound, with the chemical formula (C₆H₅CH₂)₂NOH, is a disubstituted hydroxylamine characterized by two benzyl groups attached to the nitrogen atom. Its chemical structure imparts specific properties that are central to its postulated biological activities. The presence of the hydroxylamine functional group (-NOH) is a key feature, as this moiety is known to participate in various redox reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 621-07-8 | |

| Molecular Formula | C₁₄H₁₅NO | |

| Molecular Weight | 213.28 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 123-125 °C |

Industrially, DBHA is utilized as an antioxidant, particularly in the polymer and rubber industries, to prevent degradation caused by free radicals.[1][2] It also serves as a versatile intermediate in organic synthesis.[1] While its commercial applications are well-documented, a thorough investigation into its pharmacological and toxicological profile is warranted to unlock its potential in drug discovery and to understand its potential health implications.

Postulated Mechanism of Action I: Antioxidant and Free Radical Scavenger

A primary and well-supported putative mechanism of action for DBHA is its function as an antioxidant through free radical scavenging. This activity is attributed to the hydroxylamine moiety.

The Chemistry of Hydroxylamine-Mediated Radical Scavenging

Hydroxylamines can act as antioxidants by donating a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process is a form of hydrogen atom transfer (HAT).[3] The resulting nitroxide radical is relatively stable due to resonance delocalization, which makes the initial hydroxylamine an effective radical scavenger.

The proposed reaction is as follows:

(C₆H₅CH₂)₂NOH + R• → (C₆H₅CH₂)₂NO• + RH

Where R• represents a free radical species. The stability of the resulting dibenzylnitroxide radical is crucial to the antioxidant capacity of DBHA.

Supporting Evidence from Related Compounds

Studies on various hydroxylamine derivatives have demonstrated their capacity to scavenge free radicals and inhibit oxidative processes. For instance, N-substituted hydroxylamines have been investigated for their ability to inhibit bacterial growth by acting as radical scavengers and inhibiting ribonucleotide reductase, an enzyme dependent on a free radical mechanism.[4] Furthermore, the antioxidant activity of various compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5][6]

Experimental Protocol: In Vitro DPPH Radical Scavenging Assay

This protocol outlines a method to quantify the free radical scavenging activity of DBHA.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of DBHA for scavenging the DPPH radical.

Materials:

-

This compound (DBHA)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of DBHA in methanol.

-

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

Prepare a 1 mM stock solution of ascorbic acid in methanol.

-

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of various concentrations of DBHA (e.g., 1, 10, 50, 100, 500 µM) in methanol.

-

Include wells for a positive control with varying concentrations of ascorbic acid.

-

Include blank wells containing only 100 µL of methanol.

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging activity against the concentration of DBHA to determine the EC₅₀ value.

-

Caption: Workflow for the DPPH radical scavenging assay.

Postulated Mechanism of Action II: Inhibition of Nitric Oxide Synthase (NOS)

A more speculative but highly significant potential mechanism of action for DBHA is the inhibition of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[7][8]

Rationale for Postulated NOS Inhibition

The rationale for this hypothesis is based on the known interactions of other nitrogen-containing compounds with NOS and the structural features of DBHA. NOS inhibitors often possess specific structural motifs that allow them to bind to the active site of the enzyme.[9][10] While DBHA does not resemble the canonical arginine-based NOS inhibitors, its hydroxylamine group could potentially interact with the heme iron in the active site of NOS, thereby disrupting its catalytic activity.

Potential Modes of NOS Inhibition

DBHA could potentially inhibit NOS through several mechanisms:

-

Direct Heme Iron Interaction: The nitrogen or oxygen atom of the hydroxylamine could coordinate with the heme iron, preventing the binding of oxygen, which is essential for NO synthesis.

-

Redox Cycling and Uncoupling: DBHA could participate in redox cycling at the active site, leading to the production of reactive oxygen species (ROS) instead of NO, a phenomenon known as NOS uncoupling.

-

Allosteric Modulation: While less likely, DBHA could bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency.

Experimental Protocol: In Vitro NOS Activity Assay

This protocol describes a method to assess the inhibitory effect of DBHA on NOS activity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of DBHA for NOS activity.

Materials:

-

This compound (DBHA)

-

Purified NOS enzyme (e.g., recombinant human iNOS, eNOS, or nNOS)

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

Calmodulin (for eNOS and nNOS)

-

Griess Reagent System (for detection of nitrite, a stable oxidation product of NO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DBHA in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing all necessary cofactors (NADPH, BH₄, calmodulin if required).

-

Prepare a stock solution of L-arginine.

-

-

Assay Protocol:

-

In a 96-well plate, add the reaction buffer.

-

Add various concentrations of DBHA to the wells. Include a vehicle control (solvent only).

-

Add the purified NOS enzyme to all wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding L-arginine to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

NO Detection:

-

Stop the enzymatic reaction.

-

Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This will convert nitrite into a colored azo compound.

-

Incubate for the recommended time to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well.

-

Determine the percentage of NOS inhibition for each concentration of DBHA.

-

Plot the percentage of inhibition against the concentration of DBHA to calculate the IC₅₀ value.

-

Caption: Workflow for the in vitro NOS inhibition assay.

Synthesis and Future Directions

The available evidence, primarily from the broader class of hydroxylamines, suggests that this compound likely possesses biological activity, with antioxidant and potential NOS inhibitory actions being the most plausible mechanisms. The lack of direct research on DBHA presents a significant opportunity for novel investigations.

Future research should focus on:

-

Directly testing the antioxidant capacity of DBHA in various in vitro and cell-based models.

-

Evaluating the inhibitory effect of DBHA on all three NOS isoforms (nNOS, eNOS, and iNOS) to determine its potency and selectivity.

-

Elucidating the precise molecular interactions of DBHA with its biological targets using techniques such as X-ray crystallography or computational modeling.

-

Investigating the cellular effects of DBHA in relevant disease models, such as those involving oxidative stress or dysregulated NO signaling.

-

Conducting comprehensive toxicological studies to assess the safety profile of DBHA.

Conclusion

While the definitive mechanism of action of this compound in biological systems remains to be elucidated, this guide provides a robust, evidence-based framework for future research. By postulating its roles as a free radical scavenger and a potential nitric oxide synthase inhibitor, we have outlined clear, testable hypotheses and provided detailed experimental protocols to guide these investigations. The exploration of DBHA's biological activities could unveil new therapeutic avenues and enhance our understanding of the pharmacological potential of N,N-disubstituted hydroxylamines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines | Semantic Scholar [semanticscholar.org]

- 7. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-actvity relationship of nitric oxide synthase inhibitors: a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to N,N-Dibenzylhydroxylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzylhydroxylamine (DBHA) is a versatile organic compound with significant applications across various scientific disciplines, including organic synthesis, polymer chemistry, and pharmaceutical development. Its unique chemical structure, featuring a hydroxylamine moiety flanked by two benzyl groups, imparts a range of useful properties, most notably its function as a potent antioxidant and a precursor to valuable synthetic intermediates. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an in-depth exploration of its key applications, with a particular focus on its role in drug discovery and development.

Introduction

This compound, with the chemical formula (C₆H₅CH₂)₂NOH, is a white crystalline solid that has garnered considerable interest in the scientific community.[1][2][3] Its utility stems from the reactivity of the hydroxylamine functional group, which can undergo a variety of chemical transformations. This guide aims to serve as a detailed resource for researchers and professionals, offering not just a compilation of data, but also a deeper understanding of the principles and methodologies associated with this important molecule.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 621-07-8 | [1][4] |

| Molecular Formula | C₁₄H₁₅NO | [1][4] |

| Molecular Weight | 213.28 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][2][3] |

| Melting Point | 120-128 °C | [1][3] |

| Boiling Point | A rough estimate is 353.27°C, though it may decompose at higher temperatures. | |

| Solubility | The solubility of this compound is dependent on the solvent and temperature. A detailed study has shown that its solubility in various organic solvents such as methanol, ethanol, acetone, and ethyl acetate increases with temperature. | |

| pKa | A precise experimental pKa value for this compound is not readily available in the reviewed literature. However, the pKa of hydroxylamines can be determined experimentally via potentiometric titration.[5] Given its structure as a N,N-dialkylhydroxylamine, its basicity is expected to be influenced by the electron-donating nature of the benzyl groups. |

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data/Interpretation |

| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons of the benzyl groups and the methylene protons of the benzyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons and the methylene carbons. |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and C-N bonds. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the dibenzyl structure. |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale synthesis involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldehyde oxime, followed by reduction.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from Benzaldehyde

This protocol is adapted from established literature procedures.[4]

Step 1: Oximation of Benzaldehyde

-

In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (1.02 moles) in water (600 mL).

-

Add a 25% aqueous solution of sodium hydroxide (165 g).

-

Cool the mixture to approximately 20°C using an ice bath.

-

Slowly add benzaldehyde (1.02 moles) to the reaction mixture while maintaining the temperature between 20-30°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Allow the layers to separate and collect the lower oily layer, which is the crude benzaldehyde oxime.

-

Wash the crude product with water and dry it over anhydrous magnesium sulfate.

Step 2: Reduction of Benzaldehyde Oxime

-

In a separate reaction vessel, dissolve the benzaldehyde oxime (0.9 moles) in anhydrous methanol (600 mL).

-

Add a few drops of methyl orange indicator.

-

Cool the solution to below 20°C in an ice bath.

-

Slowly add a solution of HCl in methanol to maintain a pink color.

-

In portions, add sodium cyanoborohydride (0.6 moles) while controlling the temperature between 20-30°C.

-

Continue adding the HCl-methanol solution to maintain the pink color for 30 minutes after the addition of the reducing agent is complete.

-

Stir the reaction mixture for an additional hour.

-

Work-up the reaction by adding water and adjusting the pH to >9 with 25% NaOH.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Experimental Protocols for Spectroscopic Characterization

3.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 8-16

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Standard proton-decoupled experiment (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.3.2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.[6]

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

3.3.3. Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

-

Instrument Parameters (Direct Infusion):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Capillary Voltage: 3-5 kV

-

Drying Gas Flow and Temperature: Optimize for the specific instrument.

-

Mass Range: Scan a range appropriate to detect the protonated molecule [M+H]⁺ (m/z ≈ 214.29).

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dominated by the reactivity of the hydroxylamine functional group.

Oxidation to Nitrones

A key reaction of N,N-disubstituted hydroxylamines is their oxidation to nitrones. This transformation is synthetically valuable as nitrones are versatile intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings.

Caption: General mechanism for the oxidation of this compound.

A common laboratory oxidant for this transformation is mercuric oxide (HgO). The mechanism is believed to involve an initial coordination of the hydroxylamine to the metal center, followed by hydrogen abstraction and electron transfer to generate the nitrone and the reduced form of the oxidant.

Radical Scavenging Mechanism

This compound is an effective antioxidant, a property attributed to its ability to act as a radical scavenger. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing the radical and terminating the radical chain reaction.

Caption: Hydrogen atom transfer mechanism in radical scavenging.

The resulting nitroxide radical ((Bn)₂NO•) is relatively stable and less reactive than the initial radical, effectively breaking the propagation cycle of oxidation. This property makes this compound a valuable stabilizer in various materials, including polymers.

Applications in Drug Discovery and Development

The unique chemical properties of this compound and its derivatives make them valuable tools in the synthesis of pharmaceuticals.

Precursor in the Synthesis of Ticagrelor

A notable application of a related compound, N-benzylhydroxylamine hydrochloride, is in the synthesis of Ticagrelor, a potent antiplatelet drug.[1][4] N-benzylhydroxylamine hydrochloride serves as a key building block for the construction of a crucial intermediate in the synthesis of Ticagrelor.[1][4]

The synthesis involves the reaction of N-benzylhydroxylamine with other precursors to form a heterocyclic core, which is a central structural motif of the Ticagrelor molecule.[1] This highlights the importance of hydroxylamine derivatives in providing access to complex molecular architectures required for modern pharmaceuticals.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a compound of significant scientific and practical importance. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable reagent in organic synthesis and a potent antioxidant in various applications. For researchers and professionals in drug development, understanding the synthesis, characterization, and reactivity of this compound and its derivatives opens up avenues for the creation of novel and complex molecular entities with potential therapeutic value. This guide has provided a comprehensive overview of this important molecule, offering both foundational knowledge and practical experimental guidance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN117105904A - A kind of preparation method of key intermediate of ticagrelor - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uib.no [uib.no]

A Comprehensive Technical Guide to N,N-Dibenzylhydroxylamine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of N,N-Dibenzylhydroxylamine (DBHA), a versatile compound with significant applications in organic synthesis and the pharmaceutical industry. We will delve into its historical discovery, detailed synthetic methodologies, chemical reactivity, and its crucial role as an intermediate in the development of therapeutic agents and other advanced materials. This document serves as a technical resource, offering both theoretical understanding and practical protocols for laboratory and industrial applications.

Introduction to a Multifaceted Reagent

This compound, with the chemical formula C14H15NO, is an organic compound belonging to the class of hydroxylamine derivatives.[1] It presents as a white to off-white crystalline powder at room temperature.[1] While only slightly soluble in water, it readily dissolves in common organic solvents like ethanol, methanol, and dichloromethane, a characteristic that underscores its utility in a wide range of organic transformations.[1]

The significance of DBHA stems from its versatile chemical nature. It is a valuable reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.[2] Its capacity to act as a reducing agent makes it essential in the synthesis of fine chemicals and pharmaceuticals, where precision is paramount.[2] Furthermore, DBHA is a key precursor for the synthesis of nitrones, which are powerful intermediates for cycloaddition reactions.[3] Beyond its role in synthesis, it also finds application as an antioxidant and stabilizer in various formulations.[2][4]

This guide aims to provide a comprehensive overview of this compound, from its historical roots to its modern-day applications, with a focus on the practical knowledge required by researchers and professionals in the field of drug development.

The Genesis of a Key Synthetic Intermediate: A Historical Perspective

The first synthesis of this compound is reported to have occurred in the mid-20th century, emerging from investigations into substituted hydroxylamine reagents for organic transformations.[1] While the specific discoverer remains elusive in the provided literature, the development of synthetic routes to this compound was a logical progression from earlier work on related molecules. For instance, as early as 1928, G. Vavon and his colleagues were exploring the catalytic hydrogenation of aldoximes, which could lead to the formation of N,N-dialkylhydroxylamines, albeit sometimes as part of a mixture.

The primary synthetic route developed involves the alkylation of hydroxylamine with benzyl halides under basic conditions.[1] This method, along with others such as the reductive coupling of benzaldehyde oxime, has been refined over the years, reflecting the growing importance of DBHA as a reliable and versatile chemical intermediate.[1]

Core Physicochemical and Spectroscopic Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 621-07-8 | [1][2] |

| Molecular Formula | C14H15NO | [2][5] |

| Molecular Weight | 213.28 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 120-128 °C | [2][3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, dichloromethane | [1] |

While detailed spectroscopic data was not available in the initial search, a typical analysis would involve 1H NMR, 13C NMR, and IR spectroscopy to confirm the structure and purity of the compound. For instance, in 1H NMR, one would expect to see signals corresponding to the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, and the hydroxyl proton.

Mastering the Synthesis: Key Methodologies

Several synthetic routes to this compound have been established, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Alkylation of Hydroxylamine

This is a common and straightforward method for preparing N,N-disubstituted hydroxylamines.[1] The reaction involves the nucleophilic attack of hydroxylamine on two equivalents of a benzyl halide in the presence of a base.

Mechanism and Rationale: The hydroxylamine nitrogen is a potent nucleophile. In the presence of a base, it can be deprotonated to form an even more reactive species. The reaction proceeds via a sequential SN2 mechanism, where the hydroxylamine nitrogen displaces the halide from the benzyl halide. The use of two equivalents of the benzyl halide ensures the formation of the desired N,N-disubstituted product. However, a potential side reaction is the formation of the monosubstituted product, N-benzylhydroxylamine, and over-alkylation to form the corresponding trialkylamine oxide.[6] Careful control of stoichiometry and reaction conditions is therefore crucial.

Detailed Experimental Protocol:

-

To a solution of hydroxylamine hydrochloride in a suitable polar solvent (e.g., ethanol or water), add a base such as sodium hydroxide or potassium hydroxide to liberate the free hydroxylamine.[1]

-

To this solution, add two equivalents of benzyl chloride or benzyl bromide dropwise at a controlled temperature to manage the exothermic reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Reductive Coupling of Benzaldehyde Oxime

This method offers an alternative route starting from benzaldehyde oxime. It involves the reduction of the oxime in a manner that leads to the coupling of two molecules.

Mechanism and Rationale: The reduction of an oxime can lead to various products, including primary amines and hydroxylamines. By carefully selecting the reducing agent and reaction conditions, it is possible to favor the formation of the N,N-disubstituted hydroxylamine. For example, the use of sodium cyanoborohydride has been reported for the reductive coupling of benzaldehyde oxime to this compound. This selective reducing agent is known for its mildness and ability to reduce imines and oximes in the presence of other functional groups.

Detailed Experimental Protocol:

-

Dissolve benzaldehyde oxime in an appropriate acidic medium.

-

Add a solution of sodium borohydride or a similar reducing agent in a controlled manner.

-

The reaction is typically carried out at room temperature and monitored by TLC.

-

After the reaction is complete, the mixture is quenched and worked up to isolate the crude product.

-

Purification is then performed, usually by recrystallization, to obtain the final product.

Oxidation of Dibenzylamine

The direct oxidation of a secondary amine is another viable route to the corresponding hydroxylamine.

Mechanism and Rationale: The oxidation of secondary amines can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids.[7][8] The reaction proceeds by the electrophilic attack of the oxidant on the lone pair of electrons of the nitrogen atom. This method can be advantageous as dibenzylamine is a readily available starting material. A study on the in vitro metabolism of dibenzylamine showed that N-oxidation to this compound is the major metabolic pathway.[9]

Detailed Experimental Protocol:

-

Dissolve dibenzylamine in a suitable solvent.

-

Add the oxidizing agent (e.g., a solution of hydrogen peroxide) slowly and with cooling to control the reaction temperature.

-

The reaction progress is monitored until the starting amine is consumed.

-

The reaction mixture is then worked up to remove excess oxidant and byproducts.

-

The crude this compound is purified by standard methods.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Alkylation of Hydroxylamine | Hydroxylamine, Benzyl Halide | Base (e.g., NaOH, KOH) | Straightforward, uses readily available materials.[1] | Potential for over-alkylation and formation of side products.[6] |

| Reductive Coupling of Benzaldehyde Oxime | Benzaldehyde Oxime | Reducing Agent (e.g., NaBH3CN) | Good selectivity with appropriate reducing agents. | The reducing agent can be expensive. |

| Oxidation of Dibenzylamine | Dibenzylamine | Oxidizing Agent (e.g., H2O2) | Direct conversion from a common starting material. | Risk of over-oxidation to the nitrone. |

The Reactive Nature and Synthetic Utility of DBHA

The chemical reactivity of this compound is centered around the hydroxylamine functionality, making it a versatile tool in organic synthesis.

Oxidation to N-Benzyl-α-phenylnitrone

A key reaction of this compound is its oxidation to N-benzyl-α-phenylnitrone.[3] Nitrones are valuable 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, providing a powerful method for the construction of five-membered heterocyclic rings.[3]

Workflow for Nitrone Formation and Cycloaddition:

Caption: Oxidation of DBHA to a nitrone, followed by cycloaddition.

Precursor to Amines and Heterocycles

The N-O bond in hydroxylamines can be cleaved under reductive conditions, making this compound a useful precursor to dibenzylamine. More broadly, substituted hydroxylamines are valuable intermediates for preparing highly functionalized amines.[10]

Role as a Protecting Group

The dibenzylamino group can be used as a protecting group for primary amines.[11] The two benzyl groups offer steric hindrance and can be removed under specific conditions, such as hydrogenolysis. This application is particularly relevant in peptide synthesis and the preparation of complex molecules where selective protection and deprotection are required.[11][12]

Emerging Applications in Bioorthogonal Chemistry

Recent research has highlighted the potential of N,N-dialkylhydroxylamines in bioorthogonal chemistry. They have been shown to react with strained alkynes in a retro-Cope elimination reaction, offering a new tool for chemical ligation in biological systems.[13] This reaction is highly regioselective and proceeds with rapid kinetics, making it suitable for studying biomolecules in their native environment.[13]

A Cornerstone in Drug Discovery and Development

The versatility of this compound extends significantly into the realm of pharmaceutical sciences.

An Intermediate in the Synthesis of Bioactive Molecules

DBHA serves as a crucial intermediate in the synthesis of various bioactive molecules, including certain antiviral and antifungal agents.[1] Its ability to introduce a protected hydroxylamine or a dibenzylamino moiety is leveraged in the construction of complex molecular architectures with desired pharmacological activities. While specific drug examples were not detailed in the initial search, the general application in synthesizing hydroxylamine derivatives is a key takeaway.[2][]

Enhancing Formulations as an Antioxidant

Oxidative degradation can compromise the stability and efficacy of pharmaceutical formulations.[15] this compound acts as an effective antioxidant by scavenging free radicals, thereby preventing or slowing down the oxidation process.[2][15] This property is vital for improving the shelf life and performance of drugs, especially in formulations like creams and tablets.[15]

Utility in Polymer Chemistry for Drug Delivery

In the field of polymer chemistry, DBHA is used to modify polymers, enhancing their stability and properties.[2] This is particularly relevant for the development of drug delivery systems, where the polymer matrix must be stable and compatible with the encapsulated drug.

Safety, Handling, and Storage Protocols

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Toxicological Profile: While comprehensive toxicological data are limited, the compound is considered to have moderate toxicity upon ingestion or inhalation.[1] It may cause irritation to the eyes, skin, and respiratory system.[1][3]

-

Recommended Handling Procedures: It is recommended to handle this compound in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] For handling the powder, a dust mask is also advised.[3]

-

Storage Conditions: The compound should be stored in a cool, dry place, away from oxidizing agents.[2] Recommended storage temperatures are often between 0-8 °C.[2]

Conclusion and Future Directions

This compound has established itself as a cornerstone reagent in organic synthesis and a valuable component in the pharmaceutical industry. Its journey from a mid-20th-century discovery to a modern-day multifaceted chemical reflects the enduring quest for versatile and reliable synthetic tools. The ability to be readily synthesized and converted into other valuable functionalities ensures its continued relevance.

Future research may focus on expanding its applications in areas like asymmetric synthesis, developing novel catalytic systems for its transformations, and further exploring its potential in bioorthogonal chemistry for advanced in vivo imaging and drug delivery applications. The solid foundation of its chemistry provides a fertile ground for innovation for years to come.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98 621-07-8 [sigmaaldrich.com]

- 4. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 5. Dibenzylhydroxylamine | C14H15NO | CID 69297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 7. EP0314147B1 - Process for the synthesis of N,N-dialkyl-Hydroxylamines - Google Patents [patents.google.com]

- 8. US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Safe Handling of N,N-Dibenzylhydroxylamine

Authored for Researchers, Scientists, and Drug Development Professionals

N,N-Dibenzylhydroxylamine (DBHA) is a versatile chemical intermediate recognized for its utility in organic synthesis, particularly in the preparation of amines, nitrones, and other nitrogen-containing compounds critical to pharmaceutical development.[1][2] It also serves as an antioxidant in various formulations.[1][3] However, its safe and effective use hinges on a comprehensive understanding of its hazard profile and the stringent application of appropriate handling protocols. This guide provides an in-depth analysis of the safety considerations, handling procedures, and emergency responses associated with DBHA, designed to empower laboratory professionals to work with this compound confidently and safely.

Hazard Identification and Risk Profile

This compound is a white crystalline solid.[1][4][5] While it is a valuable synthetic tool, it is not benign. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[6] A thorough understanding of its hazard classification is the foundation of a robust safety protocol.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

|

Source: Aggregated GHS information from multiple suppliers.[6][7]

The "Warning" signal word associated with DBHA underscores that while the hazards are not acutely life-threatening, they are significant and require diligent control measures to prevent occupational injury. The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach, treating the substance as potentially harmful upon inhalation, ingestion, or skin absorption.[8]

Physicochemical Properties and Stability

Understanding the physical and chemical properties of DBHA is crucial for designing safe experiments and storage solutions.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][9] |

| Molecular Weight | 213.28 g/mol | [1][9] |

| Appearance | White crystalline powder | [1][4][5] |

| Melting Point | 120-128 °C | [1][2][4][7] |

| Flash Point | Not applicable (Combustible Solid) | |

| Storage Class | 11 - Combustible Solids |

DBHA is a combustible solid, but not classified as flammable.[8] The primary concern regarding its stability is the potential for hazardous decomposition under fire conditions, which can produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[10]

Standard Operating Procedure for Safe Handling

A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices is essential for mitigating the risks associated with DBHA.

3.1. Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls lies in containing the chemical at its source, thereby minimizing respiratory and dermal exposure.

-

Fume Hood: All manipulations of DBHA powder, including weighing, transferring, and dissolution, must be performed within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder, which can cause respiratory irritation.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

3.2. Personal Protective Equipment (PPE): The Researcher's Barrier

The selection of PPE is not arbitrary; it is dictated by the specific hazards posed by DBHA.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as when dissolving the solid or during a reaction quench, chemical safety goggles are mandatory.

-

Hand Protection: Chemically resistant gloves must be worn. Nitrile gloves are a suitable choice for handling the solid and its solutions. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.[8]

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[8]

-

Protective Clothing: A standard laboratory coat should be worn and kept buttoned to protect against accidental skin contact.[7]

3.3. Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows from a risk-assessment perspective.

-

Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is donned correctly.

-

Weighing: Weigh the required amount of DBHA on a tared weigh boat or glassine paper inside the fume hood. Avoid creating dust clouds by handling the powder gently.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel. If any powder is spilled, it must be cleaned up immediately following the spill response protocol (see Section 5).

-

Dissolution: Add the solvent to the vessel slowly. If the dissolution process is exothermic, ensure the vessel is in a cooling bath.

-

Post-Handling: After use, decontaminate the spatula and any other equipment that came into contact with DBHA. Wash hands thoroughly with soap and water.

Storage and Waste Management

Proper storage is fundamental to maintaining the chemical's integrity and preventing accidents.

-

Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Recommended storage temperatures can range from ambient to refrigerated (0-8 °C), so consult the supplier-specific recommendation.[1][7] Keep the container away from heat, sparks, and open flames.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Waste Disposal: All waste material containing DBHA must be disposed of in accordance with local, state, and federal regulations. Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

5.1. Exposure Response

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

-

Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide plenty of water to drink. Seek immediate medical attention.[9][12]

5.2. Spill Management Workflow

For any spill, the priority is to ensure personnel safety before addressing the cleanup.

Caption: Workflow for responding to a chemical spill.

5.3. Firefighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[8]

-

Special Hazards: The compound may decompose in a fire to produce hazardous nitrogen and carbon oxides.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 621-07-8 [chemicalbook.com]

- 3. richmanchemical.com [richmanchemical.com]

- 4. B22447.22 [thermofisher.com]

- 5. B22447.06 [thermofisher.com]

- 6. Dibenzylhydroxylamine | C14H15NO | CID 69297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. msds.nipissingu.ca [msds.nipissingu.ca]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

A Technical Guide to the Synthetic Applications of N,N-Dibenzylhydroxylamine in Modern Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract